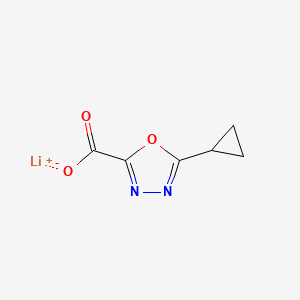

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt

説明

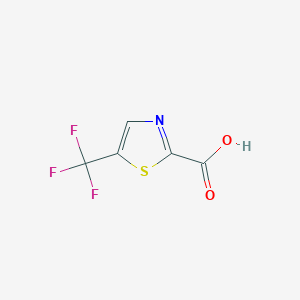

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the use of amidoxime with carbonyl compounds such as carboxylic acids . Other synthetic strategies involve intramolecular cyclization of ester clubbed with other routes . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazoles often involve cyclization of N, N '-diacylhydrazines in the presence of various dehydrating agents . Other common protocols for the synthesis of target heterocycles is the intramolecular cyclization of N -acylhydrazones under oxidative conditions .科学的研究の応用

-

- Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

- The synthesis of these compounds involves the use of nitrogen- and oxygen-containing scaffolds .

- The results of these studies have shown that oxadiazoles can be effective against a variety of infectious diseases, including tuberculosis, malaria, and nosocomial infections .

-

- Oxadiazoles have been used in the development of various pharmaceutical compounds .

- They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

- The results of these studies have shown that oxadiazoles can be effective in a wide range of applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .

-

- Oxadiazoles have been utilized as high energy molecules or energetic materials .

- The synthesis of these compounds involves the use of nitrogen- and oxygen-containing scaffolds .

- The results of these studies have shown that oxadiazoles can be effective in a wide range of applications, including as ionic salts .

-

Anti-Infective Agents

- Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

- The synthesis of these compounds involves the use of nitrogen- and oxygen-containing scaffolds .

- The results of these studies have shown that oxadiazoles can be effective against a variety of infectious diseases, including tuberculosis, malaria, and nosocomial infections .

-

High Energy and Explosive Materials

- Due to its high positive enthalpy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .

- These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

-

Mechanism-Based Approaches

- This method involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization .

- This process, in the presence of THF and TEA at optimized temperature ranges, derived selenosemicarbazide as intermediates for 2-amino-1,3,4-oxadiazoles derivatives formation as the end product .

-

Anti-Infective Agents

- Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

- The synthesis of these compounds involves the use of nitrogen- and oxygen-containing scaffolds .

- The results of these studies have shown that oxadiazoles can be effective against a variety of infectious diseases, including tuberculosis, malaria, and nosocomial infections .

-

High Energy and Explosive Materials

- Due to its high positive enthalpy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .

- These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

-

Mechanism-Based Approaches

- This method involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization .

- This process, in the presence of THF and TEA at optimized temperature ranges, derived selenosemicarbazide as intermediates for 2-amino-1,3,4-oxadiazoles derivatives formation as the end product .

特性

IUPAC Name |

lithium;5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.Li/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHUBPLCZSUHQM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC1C2=NN=C(O2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride](/img/structure/B1459388.png)